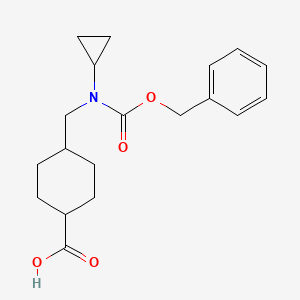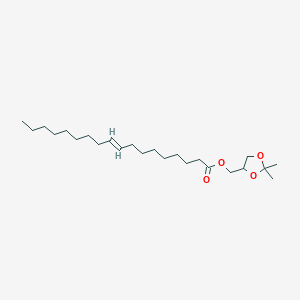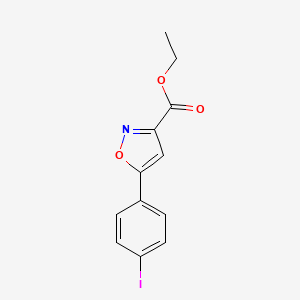
Ethyl 5-(4-Iodophenyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(4-Iodophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-Iodophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a catalyst like 18-crown-6 at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(4-Iodophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(4-Iodophenyl)isoxazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents with anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: The compound can be used in the study of biological pathways and molecular interactions due to its ability to form stable complexes with biological molecules.
Material Science: It may be utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate: Similar in structure but with a fluorine atom instead of iodine.
Ethyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate: Contains a chlorine atom in place of iodine.
Uniqueness
Ethyl 5-(4-Iodophenyl)isoxazole-3-carboxylate is unique due to the presence of the iodine atom, which can be a useful handle for further functionalization through substitution reactions. The iodine atom also imparts distinct electronic properties that can influence the compound’s reactivity and interactions with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for the development of new therapeutic agents and the study of biological processes.
Eigenschaften
Molekularformel |
C12H10INO3 |
|---|---|
Molekulargewicht |
343.12 g/mol |
IUPAC-Name |
ethyl 5-(4-iodophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H10INO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
SDFKIONINNOSCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethyl]pentanamide](/img/structure/B13714852.png)
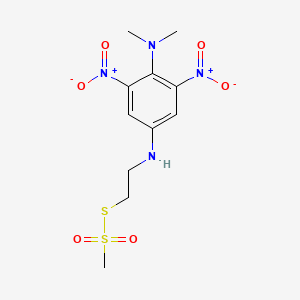
![Methyl 1-Methoxy-4-[4-methyl-6-(methylthio)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13714856.png)

![7-Chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13714869.png)

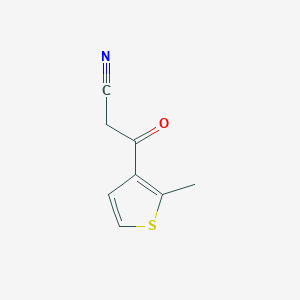

![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)

![8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate](/img/structure/B13714906.png)
![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)
